molecular formula C10H20ClNO2 B2550916 1-Butylpiperidine-2-carboxylic acid hydrochloride CAS No. 1255664-52-8

1-Butylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2550916
CAS No.: 1255664-52-8
M. Wt: 221.73
InChI Key: AMCOBIDWPJWIDL-UHFFFAOYSA-N
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Description

1-Butylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butylpiperidine-2-carboxylic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with butyl bromide in the presence of a base such as sodium hydride, followed by carboxylation using carbon dioxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Mechanism of Action

The mechanism of action of 1-butylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the butyl and carboxylic acid groups.

    N-Butylpiperidine: Similar but lacks the carboxylic acid group.

    2-Carboxypiperidine: Similar but lacks the butyl group.

Uniqueness: 1-Butylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of both the butyl and carboxylic acid groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous .

Properties

IUPAC Name

1-butylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCOBIDWPJWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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